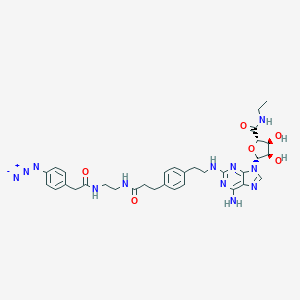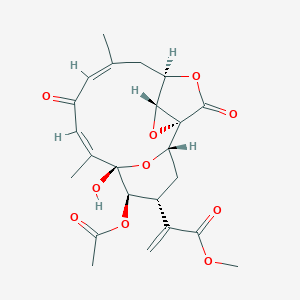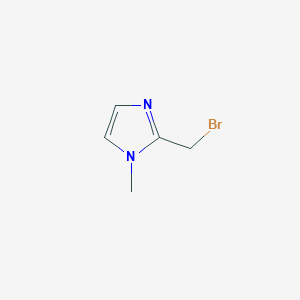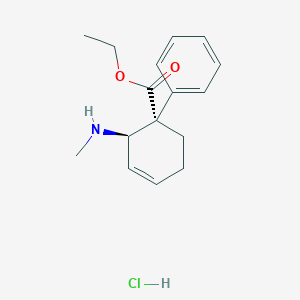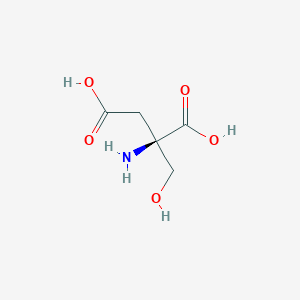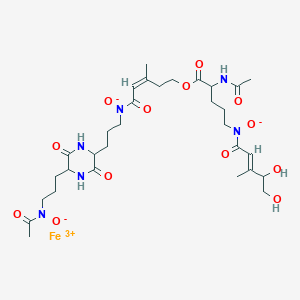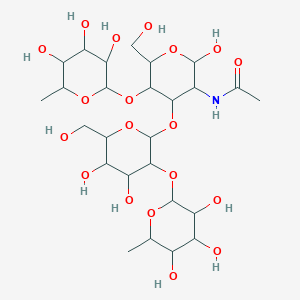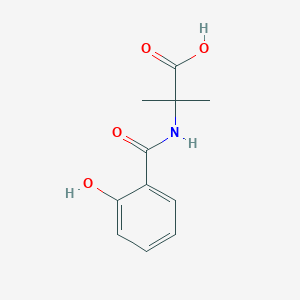
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid, also known as Homocysteine thiolactone (HTL), is an amino acid derivative that has gained significant attention in the scientific community due to its unique properties. HTL is synthesized from homocysteine, a non-proteinogenic amino acid, and is involved in various biochemical and physiological processes.
Mécanisme D'action
HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification can alter the function of proteins, leading to various diseases. HTL can also react with other biomolecules, such as lipids and DNA, leading to further damage and dysfunction.
Effets Biochimiques Et Physiologiques
HTL has been shown to have various biochemical and physiological effects. HTL can modify the function of proteins, leading to protein dysfunction and disease. HTL has also been linked to oxidative stress, inflammation, and apoptosis. Elevated levels of HTL in the blood have been associated with an increased risk of cardiovascular disease, Alzheimer's disease, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
HTL has several advantages for lab experiments, including its ability to modify proteins and its biomarker potential for various diseases. However, there are also limitations to using HTL in lab experiments, including its potential toxicity and the difficulty in measuring HTL levels accurately.
Orientations Futures
There are several future directions for research on HTL. One area of research is to further understand the mechanism of HTL's protein modification and dysfunction. Another area of research is to develop new biomarkers for diseases using HTL. Additionally, there is potential for HTL as a therapeutic target for various diseases. Further research on the advantages and limitations of using HTL in lab experiments is also needed.
Conclusion:
In conclusion, HTL is a unique amino acid derivative that has gained significant attention in the scientific community for its role in protein modification and as a biomarker for various diseases. HTL can be synthesized from homocysteine and has various biochemical and physiological effects. While there are advantages to using HTL in lab experiments, there are also limitations to its use. Future research on HTL's mechanism of action, biomarker potential, and therapeutic applications is needed to further understand its role in disease and potential for treatment.
Méthodes De Synthèse
HTL can be synthesized by reacting homocysteine with thionyl chloride in the presence of methanol. The reaction produces HTL as a white crystalline solid, which can be purified by recrystallization. The yield of HTL is approximately 80%, and the purity can be determined by high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
HTL has been extensively studied for its role in protein modification and as a biomarker for various diseases. HTL can react with the amino groups of proteins, leading to protein modification and dysfunction. This modification has been linked to various diseases, including cardiovascular disease, Alzheimer's disease, and cancer. HTL has also been found to be a biomarker for cardiovascular disease, as elevated levels of HTL in the blood have been associated with an increased risk of heart disease.
Propriétés
Numéro CAS |
128396-72-5 |
|---|---|
Nom du produit |
2-(2-Hydroxybenzoyl)-amino-2-methylpropionic acid |
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-[(2-hydroxybenzoyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(15)16)12-9(14)7-5-3-4-6-8(7)13/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
Clé InChI |
BOCRKJXJVVHHNE-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
SMILES canonique |
CC(C)(C(=O)O)NC(=O)C1=CC=CC=C1O |
Synonymes |
Alanine, N-(2-hydroxybenzoyl)-2-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




